N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

Description

Molecular Architecture and Stereochemical Features

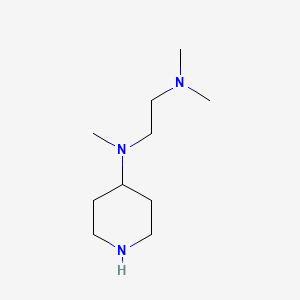

This compound (CAS 889940-14-1) is a tertiary amine with a molecular formula of C₁₀H₂₃N₃ and a molecular weight of 185.31 g/mol. Its structure comprises:

- A piperidine ring substituted at the 4-position with an ethanediamine chain.

- Three methyl groups attached to the nitrogen atoms: two on the ethanediamine nitrogen and one on the piperidine nitrogen.

- A 1,2-ethanediamine backbone linking the piperidine ring to the methylated nitrogen.

The stereochemical arrangement includes a chair conformation for the piperidine ring, with substituents occupying equatorial positions to minimize steric strain. The ethanediamine chain adopts a gauche conformation in solution, as observed in analogous diamine systems.

Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Boiling Point (Predicted) | 246.1 ± 8.0 °C | |

| Density (Predicted) | 0.94 ± 0.1 g/cm³ | |

| pKa (Predicted) | 10.09 ± 0.10 |

Quantum Chemical Analysis of Electronic Configuration

Density functional theory (DFT) studies on structurally related aminopyridines reveal insights into the electronic properties of this compound. For analogous systems:

- HOMO-LUMO energy gaps are typically low (e.g., 0.2828 eV for aminopyridines), indicating high polarizability and chemical reactivity.

- Mulliken atomic charges show electron-rich nitrogen centers due to the presence of methyl groups, which donate electron density via hyperconjugation.

- Charge transfer occurs from the π-electron system of the piperidine ring (HOMO) to the amino groups (LUMO), facilitated by the low energy gap.

While direct DFT data for this compound is limited, these trends suggest that the piperidine nitrogen’s lone pair participates in resonance with the ethanediamine chain, stabilizing the molecule.

Comparative Structural Analysis with Piperidine-Based Diamine Analogues

This compound shares structural motifs with other piperidine-based diamines but exhibits distinct differences in:

The shorter ethanediamine chain in this compound reduces flexibility compared to propane-1,3-diamine analogues, potentially affecting solubility and binding affinity in biological systems.

Conformational Dynamics in Solvated Systems

Molecular dynamics (MD) simulations and experimental studies on similar diamines highlight pH-dependent conformational changes:

- Protonation State : At low pH, the di-cationic form dominates, with fewer gauche defects in the alkyl chain due to hydrogen bonding with water.

- Hydrogen Bonding : Di-cationic species exhibit higher hydrogen-bonding probabilities than mono-cationic or non-ionic forms, forming tetrahedral water arrangements at interfaces.

- Packing Density : Solvent polarity influences the arrangement of the piperidine ring, with polar solvents favoring extended conformations to maximize solvation.

Conformational Preferences

| pH Condition | Dominant Conformation | Hydrogen Bonding | Source |

|---|---|---|---|

| Low | Di-cationic | Strong | |

| Neutral | Mono-cationic | Moderate | |

| High | Neutral | Weak |

These findings suggest that the compound’s conformational adaptability is critical for interfacial applications, such as emulsification or mineral flotation.

Properties

IUPAC Name |

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSYQVSXEGDEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338888 | |

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-14-1 | |

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine typically involves the reaction of piperidine with ethane-1,2-diamine in the presence of methylating agents. One common method is the alkylation of piperidine with ethane-1,2-diamine followed by methylation using methyl iodide or methyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. The final product is often obtained as a trihydrochloride salt to improve its stability and handling properties .

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact effectively with biological targets due to the presence of nitrogen atoms, which can form hydrogen bonds and engage in various non-covalent interactions.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds containing piperidine moieties have been shown to inhibit specific protein kinases involved in cancer progression, making them potential candidates for cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Example: Synthesis of Piperidine Derivatives

Recent advancements have highlighted methods for synthesizing functionalized piperidine derivatives through chemoselective reactions. These derivatives are crucial in developing drugs for neurological disorders such as Alzheimer's disease .

Catalysis

This compound has been utilized as a catalyst in several organic reactions. Its ability to stabilize reaction intermediates enhances the efficiency of chemical processes.

Application: Hydrogenation Reactions

In hydrogenation processes, this compound has demonstrated effectiveness in facilitating the conversion of various substrates into their corresponding saturated compounds. The mild conditions required for these reactions make it an attractive option for industrial applications .

Biological Studies

The compound's interaction with biological systems has been explored in various studies, particularly concerning its role in modulating enzymatic activities.

Case Study: Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in developing therapeutic agents targeting metabolic disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting biochemical pathways. Its piperidine ring and diamine groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their function.

Comparison with Similar Compounds

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:

N,N-dimethylpiperidin-4-amine: Lacks the ethane-1,2-diamine group, resulting in different reactivity and applications.

N,N,N’-trimethyl-N’-piperidin-4-ylmethane-1,2-diamine: Similar structure but with a methane group instead of ethane, leading to variations in chemical properties and uses.

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,3-diamine: Contains an ethane-1,3-diamine group, which affects its binding affinity and reactivity.

The uniqueness of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine, commonly referred to as TMPPD, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

TMPPD is characterized by its unique piperidine ring structure combined with an ethane-1,2-diamine moiety. This configuration allows for significant interactions with biological targets, including enzymes and receptors. The presence of the trimethyl group enhances its solubility and reactivity.

TMPPD operates primarily through:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes, altering their activity and affecting metabolic pathways. Its structural similarity to biologically active amines facilitates binding to enzyme active sites.

- Receptor Binding : The compound can also interact with neurotransmitter receptors, potentially influencing signaling pathways in the nervous system.

1. Medicinal Chemistry

TMPPD has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that TMPPD exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that TMPPD may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

2. Enzyme Mechanism Studies

The compound is employed in studying enzyme mechanisms, particularly those involved in drug metabolism and detoxification processes. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMPPD, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N,N-dimethylpiperidin-4-amine | Lacks ethane-1,2-diamine group | Different reactivity; limited applications |

| N,N,N'-trimethyl-N'-piperidin-4-ylmethane-1,2-diamine | Methane group instead of ethane | Variations in chemical properties |

| N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,3-diamine | Contains ethane-1,3-diamine group | Affects binding affinity |

Study on Antibacterial Activity

A notable study evaluated the antibacterial efficacy of TMPPD against E. coli and S. aureus. Results indicated that TMPPD exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of TMPPD revealed that modifications in the alkyl chain length and branching significantly influenced its binding affinity to target enzymes . The study utilized differential scanning fluorimetry to assess binding interactions.

Q & A

Q. What synthetic methodologies are recommended for optimizing the purity of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine?

- Methodological Answer : To achieve high purity, employ a stepwise alkylation protocol under inert conditions (e.g., nitrogen atmosphere) using methyl iodide or dimethyl sulfate as alkylating agents. Solvent selection is critical: anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1 v/v). Final recrystallization in a non-polar solvent (e.g., hexane) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing This compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and tertiary amine formation. The piperidinyl proton signals typically appear as a multiplet at δ 2.5–3.5 ppm .

- Infrared (IR) Spectroscopy : Identify N–H stretching (if unreacted amines persist) and C–N stretching vibrations (1,150–1,250 cm) to confirm alkylation .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the piperidin-4-yl substituent influence coordination geometry in transition metal complexes compared to linear diamines (e.g., TMEDA)?

- Methodological Answer : The piperidinyl group introduces steric bulk and conformational rigidity, favoring octahedral or distorted square-planar geometries in metal complexes. For example, in copper(II) complexes, the piperidinyl nitrogen’s spatial arrangement can reduce ligand field splitting energy compared to TMEDA, as observed in magnetic moment measurements (e.g., µ = 1.8–2.2 BM for high-spin Cu) . Single-crystal X-ray diffraction (SC-XRD) is critical for resolving coordination modes, as seen in vanadium(II) complexes with substituted diamines .

Q. How can contradictions in ligand field strength measurements between this compound and other diamines be resolved?

- Methodological Answer : Contradictions often arise from competing steric and electronic effects. Combine multiple analytical approaches:

- UV-Vis Spectroscopy : Compare d–d transition wavelengths to estimate ligand field strength (e.g., higher-energy transitions indicate stronger fields) .

- Cyclic Voltammetry : Assess redox potentials of metal complexes to infer electron-donating/withdrawing effects .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with ligand stability; bulky ligands (e.g., piperidinyl) may destabilize complexes at lower temperatures .

Q. What challenges arise in crystallizing metal complexes with This compound, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Low solubility of piperidinyl-containing complexes in common solvents.

Solution : Use mixed solvents (e.g., DCM/hexane) for slow vapor diffusion crystallization . - Challenge 2 : Polymorphism due to flexible piperidinyl conformation.

Solution : Introduce co-ligands (e.g., chloride) to stabilize specific geometries, as demonstrated in rhodium(I) complexes with TMEDA . - Validation : SC-XRD with synchrotron radiation resolves subtle structural variations, as applied to vanadium(II) diamine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.